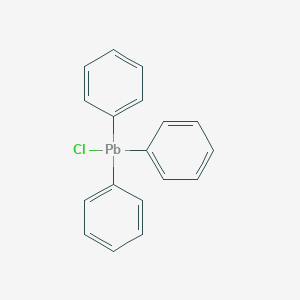

Triphenyllead chloride

Descripción

Propiedades

IUPAC Name |

chloro(triphenyl)plumbane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H5.ClH.Pb/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSSWRDMHBJWKN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClPb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201033793 | |

| Record name | Triphenyl lead chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201033793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153-06-6 | |

| Record name | Chlorotriphenylplumbane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1153-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorotriphenyllead(IV) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triphenyl lead chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201033793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorotriphenylplumbane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Triphenyllead Chloride

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of triphenyllead chloride ((C₆H₅)₃PbCl). As a key organolead compound, its precise synthesis and thorough analytical understanding are paramount for its application in further research and development. This document delves into the causal relationships behind experimental choices, offering field-proven insights into two primary synthetic routes: the cleavage of tetraphenyllead and the Grignard reaction. A significant emphasis is placed on the rigorous characterization of the final product through a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman Spectroscopy, and Mass Spectrometry. Furthermore, this guide underscores the critical importance of safety protocols when handling organolead compounds, providing a framework for risk mitigation in a laboratory setting.

Introduction: The Significance of Triphenyllead Chloride

Triphenyllead chloride, also known as chlorotriphenylplumbane, is a white solid organometallic compound with the chemical formula (C₆H₅)₃PbCl.[1][2] It belongs to the family of organolead(IV) compounds, which have historically found applications as additives in gasoline, as biocides, and as precursors in various chemical syntheses. In the context of modern research, triphenyllead chloride serves as a valuable starting material for the synthesis of other organolead derivatives and as a subject of study in organometallic chemistry, toxicology, and materials science. Its molecular structure, featuring a central lead atom bonded to three phenyl groups and one chlorine atom, imparts specific reactivity and physicochemical properties that are of interest to a broad range of scientific disciplines.

A thorough understanding of its synthesis and a comprehensive characterization are crucial for ensuring the purity and reliability of the compound in any downstream application. This guide aims to provide the necessary detail and rationale to empower researchers in their work with this important chemical entity.

Synthesis of Triphenyllead Chloride: Methodologies and Mechanistic Insights

Two principal and well-established methods for the synthesis of triphenyllead chloride are detailed below. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Method 1: Cleavage of Tetraphenyllead with Hydrogen Chloride

This method is a straightforward and high-yielding approach that involves the selective cleavage of one phenyl group from the more readily available tetraphenyllead.

Causality of Experimental Choices:

-

Starting Material: Tetraphenyllead is a stable, crystalline solid that can be synthesized from the reaction of a Grignard reagent with a lead(II) salt.[3] Its use as a precursor provides a clean and direct route to the desired product.

-

Reagent: Hydrogen chloride (HCl) is employed as the cleaving agent. The polarity of the Pb-C bond makes it susceptible to electrophilic attack by the proton of HCl.

-

Solvent: The reaction is typically carried out in an organic solvent in which tetraphenyllead is soluble, such as chloroform or benzene, to ensure a homogeneous reaction mixture.

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve a known quantity of tetraphenyllead in a minimal amount of chloroform in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.

-

Bubble dry hydrogen chloride gas slowly through the solution at room temperature. Alternatively, a solution of HCl in an organic solvent can be added dropwise.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete when all the tetraphenyllead has been consumed.

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude triphenyllead chloride can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of petroleum ether and chloroform, to yield white crystals.

Diagram of the Synthesis Workflow from Tetraphenyllead:

Caption: Workflow for the synthesis of triphenyllead chloride via cleavage of tetraphenyllead.

Method 2: Grignard Reaction with Lead(II) Chloride

This classic organometallic reaction utilizes a Grignard reagent to introduce phenyl groups to a lead center. The mechanism can be complex, involving intermediate species.

Causality of Experimental Choices:

-

Grignard Reagent: Phenylmagnesium bromide (C₆H₅MgBr) is a powerful nucleophile and a source of the phenyl anion (C₆H₅⁻) synthon. It is crucial to prepare or use this reagent under strictly anhydrous conditions to prevent its decomposition.[4]

-

Lead Source: Lead(II) chloride (PbCl₂) is a common and inexpensive starting material. The reaction stoichiometry is critical to favor the formation of the triphenyllead species.

-

Reaction Mechanism: The reaction is believed to proceed through the initial formation of unstable diphenyllead, which can then disproportionate or react further. The overall stoichiometry often involves the formation of tetraphenyllead and elemental lead as byproducts.[3] Careful control of reaction conditions is necessary to maximize the yield of triphenyllead chloride.

Experimental Protocol:

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface. Slowly add a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel to initiate the reaction. Once initiated, the reaction is exothermic and should be maintained at a gentle reflux.[5]

-

Reaction with Lead(II) Chloride: In a separate flask, prepare a suspension of anhydrous lead(II) chloride in anhydrous diethyl ether.

-

Cool the Grignard reagent to 0 °C in an ice bath and slowly add the lead(II) chloride suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent by rotary evaporation. The crude product will be a mixture. Triphenyllead chloride can be isolated and purified by column chromatography or fractional crystallization.

Diagram of the Grignard Synthesis Workflow:

Sources

Physical and chemical properties of triphenyllead chloride

An In-depth Technical Guide to Triphenyllead Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenyllead chloride (C₁₈H₁₅ClPb) is an organometallic compound featuring a central lead atom bonded to three phenyl groups and one chlorine atom. As a member of the organolead(IV) family, it has been a subject of academic interest and a reagent in specialized organic synthesis.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, handling, and toxicological profile, synthesized from established scientific literature and safety data. It is intended to serve as a technical resource for professionals in research and development who may encounter or consider using this compound in their work.

Molecular and Structural Data

Triphenyllead chloride is a well-defined chemical entity with the following core identifiers.[1][3]

The molecule adopts a tetrahedral geometry around the central Pb(IV) atom, consistent with other tetravalent organolead compounds.

Physicochemical Properties

The physical characteristics of triphenyllead chloride define its state and behavior under various laboratory conditions. It is typically encountered as a stable, white crystalline solid.[1] Key quantitative properties are summarized below.

| Property | Value | Reference(s) |

| Appearance | White Solid / Powder | [1] |

| Melting Point | 207 °C (literature) | [1][4] |

| Boiling Point | 434.9 °C at 760 mmHg | [1] |

| Flash Point | 216.8 °C | [1] |

| Vapour Pressure | 2.32 x 10⁻⁷ mmHg at 25 °C | [1] |

| Solubility | Readily soluble in hot benzene and hot alcohol.[8] Sparingly soluble in water.[9] |

Synthesis and Reactivity

Synthesis

Triphenyllead chloride is most commonly prepared from its precursor, tetraphenyllead.[8] The primary method involves the controlled cleavage of one phenyl group from the lead center using an acid, typically hydrogen chloride.[8][10] An alternative, though less common, method involves heating tetraphenyllead with ammonium chloride.[8]

The reaction with hydrogen chloride offers a high-yield pathway.[8] It proceeds by bubbling dry hydrogen chloride gas through a solution of tetraphenyllead in a suitable organic solvent, such as benzene.[8] The reaction must be carefully controlled to prevent further cleavage, which would result in the formation of diphenyllead dichloride.[10]

Experimental Protocol: Synthesis from Tetraphenyllead

The following protocol is adapted from established methodologies for the preparation of triphenyllead chloride.[8]

Objective: To synthesize triphenyllead chloride via the reaction of tetraphenyllead with hydrogen chloride gas.

Materials:

-

Tetraphenyllead ((C₆H₅)₄Pb)

-

Benzene (anhydrous)

-

Dry Hydrogen Chloride (HCl) gas

-

Ethanol

-

Standard glassware for inert atmosphere reactions (three-neck flask, condenser, gas inlet tube)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a fume hood, dissolve tetraphenyllead in anhydrous benzene in a three-neck flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer.

-

Reaction: Gently heat the solution. Bubble a slow stream of dry hydrogen chloride gas through the stirred solution. The reaction progress can be monitored by observing the formation of a precipitate.

-

Work-up: Once the reaction is deemed complete, allow the mixture to cool to room temperature. Filter the solution to remove any insoluble byproducts, such as diphenyllead dichloride.[8]

-

Isolation & Purification: Distill the benzene from the filtrate. The remaining residue contains triphenyllead chloride and unreacted tetraphenyllead.[8]

-

Purification: Extract the residue with hot ethanol. Triphenyllead chloride is soluble in hot ethanol, while tetraphenyllead is not.[8]

-

Final Product: Filter the hot ethanol solution to remove the insoluble tetraphenyllead. Allow the filtrate to cool, which will cause the pure triphenyllead chloride to crystallize. Collect the crystals by filtration and dry them under vacuum. A yield of approximately 75% can be expected.[8]

Caption: Synthesis workflow for Triphenyllead Chloride.

Reactivity

Triphenyllead chloride serves as a key intermediate for the synthesis of other triphenyllead derivatives.[11] The lead-chlorine bond is the primary site of reactivity, susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups, expanding its utility in organometallic chemistry. Organolead compounds, in general, are recognized for their role as reagents in electrophilic arylation, alkynylation, and vinylation reactions.[2]

Safety, Handling, and Toxicology

Triphenyllead chloride is a hazardous substance and must be handled with extreme caution by trained personnel.[12]

Hazard Identification

The compound is classified with multiple hazards according to the Globally Harmonized System (GHS).[5]

-

GHS Hazard Pictograms: GHS07 (Harmful), GHS08 (Health Hazard), GHS09 (Hazardous to the Aquatic Environment)[4][5]

-

Hazard Statements:

Handling and Storage

Proper engineering controls and personal protective equipment (PPE) are mandatory when working with this compound.

-

Engineering Controls: All manipulations should be carried out in a well-ventilated chemical fume hood.[13]

-

Personal Protective Equipment:

-

Gloves: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A lab coat is required to prevent skin contact.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[13] The substance should be stored in a locked-up area accessible only to authorized personnel.[12][14]

Toxicological Data

The toxicity of triphenyllead chloride is well-documented. It poses significant health risks through various exposure routes.

-

Acute Toxicity: It is harmful if ingested or inhaled.[5][12] The lowest published lethal dose (LDLo) for oral administration in mice is 320 mg/kg.[4]

-

Reproductive Toxicity: The compound is classified as a reproductive toxin, with the potential to harm fertility or an unborn child.[5][12]

-

Organ Toxicity: Prolonged or repeated exposure may lead to damage to organs.[5][12]

Conclusion

Triphenyllead chloride is a synthetically useful organometallic compound with well-defined physical and chemical properties. Its utility, however, is matched by its significant toxicity. Researchers, scientists, and drug development professionals must approach its use with a thorough understanding of its characteristics and a stringent adherence to safety protocols to mitigate the associated risks. This guide serves as a foundational document to inform such responsible handling and application.

References

-

Gilman, H., & Apperson, L. D. (1942). THE PREPARATION OF TRIPHENYL LEAD CHLORIDE AND DIPHENYL LEAD DICHLORIDE. Journal of the American Chemical Society. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Lead chloride, triphenyl- (CAS 1153-06-6). Retrieved from [Link]

-

PubChemLite. (n.d.). Triphenyllead chloride (C18H15ClPb). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chlorotriphenylplumbane. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Lead chloride, triphenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). THE PREPARATION OF TRIPHENYL LEAD CHLORIDE AND DIPHENYL LEAD DICHLORIDE. Retrieved from [Link]

-

Wikidata. (2023). triphenyl lead chloride. Retrieved from [Link]

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

Hanaro TR. (n.d.). Lead (Pb) Triphenyllead chloride. Retrieved from [Link]

-

ACS Publications. (n.d.). The Preparation and Reactions of Some Triphenyllead Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Triphenylmethyl chloride. Retrieved from [Link]

-

Solubility of Things. (n.d.). Triphenylmethyl chloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Triphenyltin Chloride. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Triphenyltin chloride. Retrieved from [Link]

-

LookChem. (n.d.). Cas 639-58-7,Chlorotriphenyltin. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetraphenyllead. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Lead chloride, triphenyl- [webbook.nist.gov]

- 4. TRIPHENYLLEAD CHLORIDE | 1153-06-6 [chemicalbook.com]

- 5. Chlorotriphenylplumbane | C18H15ClPb | CID 223972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Lead chloride, triphenyl- (CAS 1153-06-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. triphenyl lead chloride - Wikidata [wikidata.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Tetraphenyllead - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Page loading... [wap.guidechem.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

Navigating the Solubility Landscape of Triphenyllead Chloride: A Technical Guide for Researchers

Introduction: Understanding Triphenyllead Chloride

Triphenyllead chloride, an organometallic compound with the formula (C₆H₅)₃PbCl, is a white, crystalline solid at room temperature.[1][2] Its molecular structure, featuring a central lead atom bonded to three phenyl rings and one chlorine atom, dictates its chemical behavior and, critically for laboratory applications, its solubility profile. This guide provides an in-depth exploration of the solubility of triphenyllead chloride in common organic solvents, offering both theoretical underpinnings and practical methodologies for researchers, scientists, and professionals in drug development. While specific quantitative solubility data for triphenyllead chloride is not extensively documented in publicly available literature[3], this guide will equip you with the foundational knowledge and experimental protocols to determine its solubility for your specific applications.

Theoretical Principles of Solubility: A "Like Dissolves Like" Perspective

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another. For triphenyllead chloride, the key structural features influencing its solubility are the large, nonpolar phenyl groups and the polar lead-chlorine bond.

-

Nonpolar Characteristics: The three phenyl rings are hydrophobic and contribute to the compound's affinity for nonpolar solvents through van der Waals interactions.

-

Polar Characteristics: The electronegativity difference between the lead and chlorine atoms imparts a degree of polarity to the molecule, suggesting potential solubility in polar solvents.

The interplay of these opposing characteristics determines the overall solubility profile of triphenyllead chloride across a spectrum of organic solvents.

Anticipated Solubility Profile of Triphenyllead Chloride

Based on the structural analysis and general principles of organometallic chemistry, we can anticipate the following solubility trends for triphenyllead chloride:

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | Low to Moderate | The nonpolar nature of the phenyl groups should allow for some interaction, but the overall polarity of the molecule may limit high solubility in purely nonpolar solvents. |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents offer a balance of polarity to interact with the Pb-Cl bond and nonpolar character to accommodate the phenyl rings. DMSO, in particular, is known to dissolve a wide range of inorganic and organometallic compounds.[4][5][6] |

| Polar Protic | Methanol, Ethanol, Water | Very Low to Insoluble | The strong hydrogen bonding networks in protic solvents are not easily disrupted by the largely nonpolar triphenyllead chloride molecule. Furthermore, triphenyllead chloride is expected to be insoluble in water. |

It is important to note that these are predicted trends. Empirical determination is crucial for obtaining precise solubility data for your specific experimental conditions.

Experimental Protocol for Determining the Solubility of Triphenyllead Chloride

The following protocol provides a reliable gravimetric method for determining the solubility of triphenyllead chloride in a given organic solvent. This method is a self-validating system, ensuring accurate and reproducible results.

Materials and Reagents:

-

Triphenyllead chloride (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or small flasks with screw caps

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.2 µm, solvent-compatible)

-

Syringes

-

Pre-weighed glass vials for solvent evaporation

-

Drying oven or vacuum desiccator

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of triphenyllead chloride to a scintillation vial. The excess solid is crucial to ensure that the solution becomes saturated.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial and vortex vigorously for 1-2 minutes to facilitate initial dissolution.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for at least 24 hours. This extended period ensures that the solution reaches saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a 0.2 µm syringe filter to the syringe. This step is critical to remove any undissolved microcrystals.

-

Dispense a precise volume of the filtered, saturated solution into a pre-weighed glass vial. Record the exact volume.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the triphenyllead chloride (a temperature below its melting point of 207 °C is recommended[1][2][7]). Alternatively, use a vacuum desiccator.

-

Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dried triphenyllead chloride on an analytical balance.

-

-

Calculation of Solubility:

-

Subtract the initial weight of the empty vial from the final weight to determine the mass of the dissolved triphenyllead chloride.

-

Calculate the solubility using the following formula:

-

Solubility (g/L) = Mass of dissolved triphenyllead chloride (g) / Volume of the collected filtrate (L)

-

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of triphenyllead chloride.

Factors Influencing Solubility

Several factors can influence the solubility of triphenyllead chloride. Careful control of these variables is essential for obtaining reproducible results.

-

Temperature: The solubility of solids in liquids generally increases with temperature. It is crucial to maintain a constant and accurately recorded temperature during the equilibration phase.

-

Purity of Compound and Solvent: Impurities in either the triphenyllead chloride or the solvent can alter the measured solubility. Using high-purity materials is essential for accurate results.

-

Solvent-Solute Interactions: As discussed in the theoretical principles, the specific intermolecular forces between triphenyllead chloride and the solvent molecules are the primary determinants of solubility.

Conclusion

References

-

PubChem. Chlorotriphenylplumbane | C18H15ClPb | CID 223972. National Institutes of Health. [Link]

-

Stenutz. triphenyllead chloride. [Link]

-

Scribd. Solubility in DMSO. [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

Studylib. DMSO Solubility Data: Organic & Inorganic Compounds. [Link]

Sources

Navigating the Labyrinth: A Senior Application Scientist's In-Depth Technical Guide to the Health and Safety of Triphenyllead Chloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Stance on a Potent Compound

Triphenyllead chloride, a member of the organolead family, presents a unique set of challenges and opportunities in the research and development landscape. Its utility in specialized synthetic applications is paralleled by a significant toxicological profile that demands a comprehensive and proactive approach to safety. This guide is crafted not as a mere recitation of regulations, but as a deep dive into the 'why' behind the 'what' of safe handling. As senior scientists and drug development professionals, our commitment to innovation must be inextricably linked to an unwavering dedication to the well-being of our colleagues, our communities, and ourselves. This document is intended to serve as a foundational resource, empowering you with the knowledge to not only comply with safety standards but to cultivate a culture of intrinsic safety within your laboratories.

Section 1: Physicochemical Properties and Their Safety Implications

A thorough understanding of the physical and chemical characteristics of triphenyllead chloride is the bedrock of a robust safety protocol. These properties dictate its behavior in the laboratory environment and inform the necessary control measures.

| Property | Value | Safety Implication |

| Molecular Formula | C₁₈H₁₅ClPb | The presence of a heavy metal (lead) is the primary driver of its toxicity. |

| Molecular Weight | 473.96 g/mol [1] | Its high molecular weight means it is a solid at room temperature, reducing the risk of vapor inhalation compared to volatile liquids. |

| Appearance | White solid[2] | As a powder, it poses a significant inhalation hazard if aerosolized. |

| Melting Point | 207 °C (lit.)[1] | Stable at standard laboratory temperatures, but decomposition at elevated temperatures can release more hazardous fumes. |

| Solubility | Data not readily available | While specific solubility data is scarce, its organometallic nature suggests solubility in some organic solvents. This is a critical consideration for choosing appropriate cleaning and decontamination agents. |

| Vapor Pressure | 2.32E-07 mmHg at 25°C[3] | The extremely low vapor pressure at room temperature minimizes the risk of significant vapor inhalation under normal handling conditions. However, heating will increase this pressure. |

| Stability | Stable under recommended storage conditions[3] | The compound is not prone to spontaneous hazardous reactions. However, it is incompatible with strong oxidizing agents. |

The lipophilic nature of the phenyl groups facilitates its interaction with biological membranes, a key factor in its toxicokinetics. Its stability under normal conditions is a double-edged sword; while it doesn't pose an immediate reactive hazard, its persistence in the environment is a significant concern.

Section 2: The Toxicological Profile: A Multi-System Threat

Triphenyllead chloride exerts its toxicity through a variety of mechanisms, impacting multiple organ systems. The lipophilic triphenyllead cation is the primary toxic species, and its effects are more pronounced on the central nervous system compared to inorganic lead.

Mechanism of Toxicity: A Cellular Saboteur

The toxicity of triphenyllead chloride is multifaceted and primarily attributed to the triphenyllead cation. Once absorbed, it can exert its effects through several pathways:

-

Mitochondrial Dysfunction: Trialkyllead compounds, structurally similar to triphenyllead, are known to act as uncouplers of oxidative phosphorylation. They can transport protons across the inner mitochondrial membrane, dissipating the proton gradient necessary for ATP synthesis. This leads to a decrease in cellular energy levels, which can be particularly detrimental to high-energy-demand tissues like the brain.[4] It is proposed that these compounds enter the mitochondria as cations and are extruded as electroneutral hydroxide compounds, effectively disrupting the cell's powerhouse.[4]

-

Neurotoxicity: Organolead compounds exhibit a marked neurotoxicity, with a particular impact on the central nervous system.[5] The behavioral effects observed following organolead exposure resemble the consequences of damage to the limbic system.[6] Neurochemical changes induced by these compounds are often localized to the limbic forebrain and frontal cortex.[6] At the cellular level, lead can interfere with neurotransmitter systems, including the glutamatergic and GABAergic systems.[7]

-

Oxidative Stress: While triphenyllead chloride itself may not directly induce lipid peroxidation, under certain conditions such as UVB irradiation, it can dramatically enhance the production of reactive oxygen species (ROS).[8] This suggests a potential for photosensitization and the generation of free radicals that can damage cellular components.

-

Ionic Mimicry: The lead ion can mimic other essential divalent cations, particularly calcium (Ca²⁺). This allows it to interfere with a vast array of calcium-dependent cellular processes, including signal transduction, enzyme activation, and neurotransmitter release.

Caption: Primary mechanisms of triphenyllead chloride toxicity.

Health Hazard Identification

Triphenyllead chloride is classified with multiple health hazards under the Globally Harmonized System (GHS).

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[9] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[9] |

| Reproductive Toxicity | Category 1A | H360: May damage fertility or the unborn child[9] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[9] |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life[9] |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects[9] |

Reproductive Toxicity: The classification as a Category 1A reproductive toxin is of paramount concern. This is based on evidence indicating that it can adversely affect sexual function and fertility in both males and females and cause developmental toxicity in offspring.

Genotoxicity and Carcinogenicity: The genotoxic potential of lead compounds is a subject of ongoing research, with some studies reporting varying and sometimes contradictory results.[10] The International Agency for Research on Cancer (IARC) has classified inorganic lead compounds as "probably carcinogenic to humans" (Group 2A) and organolead compounds as "not classifiable as to their carcinogenicity to humans" (Group 3), citing inadequate evidence in humans and experimental animals.[11][12] However, some studies have shown that lead compounds can be genotoxic through indirect mechanisms, such as the inhibition of DNA repair enzymes.[13] Given the known carcinogenicity of some lead compounds, it is prudent to handle triphenyllead chloride as a potential carcinogen.

Section 3: Occupational Exposure and Control

Exposure Limits

While a specific occupational exposure limit (OEL) for triphenyllead chloride has not been established, the limits for inorganic lead provide a crucial benchmark.

-

OSHA Permissible Exposure Limit (PEL): 50 µg/m³ averaged over an 8-hour workday.[2][14]

-

OSHA Action Level: 30 µg/m³ averaged over an 8-hour workday.[2][15]

It is imperative to maintain exposures well below these limits, especially considering the potentially greater toxicity of organolead compounds.

Hierarchy of Controls: A Multi-Layered Defense

A multi-layered approach, known as the hierarchy of controls, is the most effective strategy for minimizing exposure.

Caption: The hierarchy of controls for managing exposure.

1. Elimination/Substitution: The most effective control is to eliminate the use of triphenyllead chloride altogether or substitute it with a less hazardous alternative. This should always be the first consideration in any experimental design.

2. Engineering Controls: When elimination or substitution is not feasible, engineering controls are the primary means of exposure reduction.

-

Chemical Fume Hood: All manipulations of triphenyllead chloride powder, including weighing and preparing solutions, must be conducted in a properly functioning chemical fume hood.

-

Glove Box: For more sensitive operations or when handling larger quantities, a glove box provides an additional layer of containment.

-

Ventilated Enclosures: Use ventilated enclosures for any equipment that may generate aerosols containing the compound.

3. Administrative Controls: These are work practices and procedures designed to reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving triphenyllead chloride. These SOPs should be readily accessible to all laboratory personnel.

-

Training: All personnel who will handle or work in the vicinity of triphenyllead chloride must receive comprehensive training on its hazards, safe handling procedures, emergency protocols, and waste disposal.

-

Designated Areas: Designate specific areas within the laboratory for the storage and handling of triphenyllead chloride. These areas should be clearly marked with appropriate warning signs.

-

Hygiene Practices: Prohibit eating, drinking, smoking, and applying cosmetics in areas where triphenyllead chloride is handled. Always wash hands thoroughly after handling the compound, even if gloves were worn.

4. Personal Protective Equipment (PPE): PPE is the last line of defense and should never be used as a substitute for engineering and administrative controls.

-

Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but it is essential to consult the manufacturer's glove compatibility chart for specific breakthrough times. Double-gloving is recommended.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashes.

-

Lab Coat: A lab coat, preferably one that is disposable or dedicated to work with lead compounds, must be worn.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below the OEL, or during certain high-risk procedures or spill clean-ups, respiratory protection may be necessary. A NIOSH-approved respirator with a particulate filter (e.g., N100, P100) is required. A respiratory protection program, including fit testing and training, must be in place.

Section 4: Safe Handling, Storage, and Disposal Protocols

Step-by-Step Handling Protocol

This protocol is designed to be a self-validating system, with each step logically flowing from the properties of the compound and the principles of safe laboratory practice.

-

Preparation and Review:

-

Review the Safety Data Sheet (SDS) and this guide before beginning any work.

-

Ensure all necessary engineering controls are functioning correctly.

-

Assemble all required PPE and inspect it for any defects.

-

Prepare all necessary materials and reagents in advance to minimize time spent handling the compound.

-

-

Weighing and Transfer:

-

Conduct all weighing and transfer operations within a chemical fume hood.

-

Use a disposable weighing boat or paper.

-

Handle the powder gently to avoid creating dust.

-

Clean any spills immediately using the procedures outlined in Section 5.

-

-

Solution Preparation:

-

Add the solid triphenyllead chloride to the solvent slowly and with stirring to avoid splashing.

-

If heating is required, do so in a well-ventilated area and with appropriate temperature control to avoid decomposition.

-

-

Post-Handling:

-

Decontaminate all surfaces and equipment that have come into contact with the compound.

-

Carefully remove and dispose of PPE as hazardous waste.

-

Wash hands and any exposed skin thoroughly with soap and water.

-

Storage Requirements

-

Container: Store in a tightly sealed, clearly labeled container. The label should include the chemical name, hazard pictograms, and the date received.

-

Location: Store in a designated, locked, and well-ventilated cabinet away from incompatible materials such as strong oxidizing agents.

-

Inventory: Maintain a detailed inventory of the amount of triphenyllead chloride in storage.

Waste Disposal: A Cradle-to-Grave Responsibility

All waste containing triphenyllead chloride must be treated as hazardous waste.

-

Waste Collection:

-

Solid Waste: Collect all contaminated solid waste (e.g., gloves, weighing paper, disposable lab coats) in a designated, labeled, and sealed hazardous waste container.

-

Liquid Waste: Collect all liquid waste containing triphenyllead chloride in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

-

Sharps: Any contaminated sharps must be placed in a puncture-resistant sharps container that is also labeled as hazardous waste.

-

-

Waste Neutralization (for specific applications and with expert consultation):

-

While not a standard laboratory procedure, in some instances, chemical neutralization to convert the organolead to a less toxic inorganic form may be considered. This should only be attempted by highly trained personnel with a validated protocol and appropriate safety measures in place.

-

-

Disposal:

-

Dispose of all hazardous waste through your institution's environmental health and safety office in accordance with local, state, and federal regulations. Never dispose of triphenyllead chloride down the drain or in the regular trash.[7]

-

Section 5: Emergency Procedures: Preparedness and Response

Spill Response Protocol

Minor Spill (a few milligrams to grams in a fume hood):

-

Alert and Isolate: Alert personnel in the immediate area. Keep the spill contained within the fume hood.

-

Don PPE: If not already wearing it, don appropriate PPE, including double gloves, a lab coat, and eye protection. A respirator may be necessary depending on the situation.

-

Absorb: Cover the spill with an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels.

-

Collect: Carefully scoop the absorbed material into a labeled hazardous waste container.

-

Decontaminate: Decontaminate the spill area using a suitable solvent (e.g., isopropanol) followed by a soap and water wash. Collect all cleaning materials as hazardous waste.

-

Verify: Use a lead test kit to verify that the area is decontaminated.

Major Spill (outside of a fume hood or a large quantity):

-

Evacuate and Alert: Immediately evacuate the area and alert others. Activate the nearest fire alarm if there is a fire or explosion risk.

-

Isolate: Close the doors to the laboratory and post a warning sign.

-

Contact Emergency Services: Contact your institution's emergency response team or the local fire department (dial 911). Provide them with the chemical name, quantity spilled, and a copy of the SDS.

-

Do Not Attempt to Clean Up: Only trained and equipped emergency responders should handle major spills of triphenyllead chloride.

Caption: Decision workflow for spill response.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Section 6: Environmental Fate and Ecotoxicity

Triphenyllead chloride is classified as very toxic to aquatic life with long-lasting effects.[9] Its persistence and potential for bioaccumulation in the food chain are significant environmental concerns. Organolead compounds can degrade in the environment, but the degradation products may also be toxic. The primary route of environmental contamination from laboratory use is through improper waste disposal. Strict adherence to the waste disposal protocols outlined in this guide is essential to prevent environmental release.

Conclusion: A Commitment to a Culture of Safety

The responsible use of powerful chemical tools like triphenyllead chloride is a hallmark of scientific excellence. This guide provides a framework for understanding and mitigating the risks associated with this compound. However, true safety is not achieved through documents alone. It is cultivated through a shared commitment to a culture of vigilance, continuous learning, and mutual respect for the well-being of every member of the research community. Let this guide be a living document, one that is regularly reviewed, updated, and integrated into the daily fabric of your laboratory's operations.

References

- Chang, L. W. (1990). The neurotoxicology and pathology of organomercury, organolead, and organotin.

- Walsh, T. J., & Tilson, H. A. (1984). Neurobehavioral toxicology of the organoleads. Neurotoxicology, 5(3), 67-86.

- Aldridge, W. N., Street, B. W., & Skilleter, D. N. (1977). The interactions of trialkyllead compounds with rat liver mitochondria. Biochemical Journal, 168(3), 353-364.

-

Drexel University. (n.d.). Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. Retrieved from [Link]

- U.S. Department of Health and Human Services. (2021). Report on Carcinogens, Fifteenth Edition.

-

Occupational Safety and Health Administration. (n.d.). 1926.62 - Lead. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). LEAD, INORGANIC (as Pb). Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). Lead in Construction. Retrieved from [Link]

- International Agency for Research on Cancer. (1987). Overall Evaluations of Carcinogenicity: An Updating of IARC Monographs Volumes 1 to 42. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Supplement 7.

- Taylor & Francis Group. (n.d.). Genotoxic Effects. In Biological Effects of Organolead Compounds.

-

National Center for Biotechnology Information. (n.d.). LEAD AND LEAD COMPOUNDS: LEAD AND INORGANIC LEAD COMPOUNDS (Group 2B) ORGANOLEAD COMPOUNDS (Group 3) - Overall Evaluations of Carcinogenicity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chlorotriphenylplumbane. PubChem. Retrieved from [Link]

-

Hydroviv. (n.d.). Bioaccumulation & Biomagnification Of Toxic Chemicals. Retrieved from [Link]

-

Wikipedia. (n.d.). Bioaccumulation. Retrieved from [Link]

- Silbergeld, E. K., Waalkes, M., & Rice, J. M. (2000). Lead as a carcinogen: experimental evidence and mechanisms of action. American journal of industrial medicine, 38(3), 316–323.

- G. B. Hadjimitova, V. B., & Traykov, T. R. (2012). The modified action of triphenyllead chloride on UVB-induced effects in albumin and lipids. Journal of Photochemistry and Photobiology B: Biology, 117, 139-145.

-

Slideshare. (n.d.). bioaccumulation and. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). 1910.1025 App A - Substance Data Sheet for Occupational Exposure to Lead. Retrieved from [Link]

-

Learn Hub. (2023, November 14). What Is the Difference between Bioaccumulation and Biomagnification? Retrieved from [Link]

-

ResearchGate. (n.d.). Trialkyllead compounds induce the opening of the MTP pore in rat liver mitochondria. Retrieved from [Link]

- Nipissing University. (2019).

-

National Center for Biotechnology Information. (n.d.). MOLECULAR MECHANISMS OF LEAD NEUROTOXICITY. Retrieved from [Link]

-

Charles River. (n.d.). Carcinogenicity Studies. Retrieved from [Link]

- Walsh, T. J., & Tilson, H. A. (1984). Neurobehavioral toxicology of the organoleads. Neurotoxicology, 5(3), 67-86.

-

GV Health. (2022, May 4). Chemical Spills: How to safely contain & remove [Video]. YouTube. [Link]

-

IITRI. (n.d.). CARCINOGENICITY TESTING. Retrieved from [Link]

- National Academies of Sciences, Engineering, and Medicine. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.

-

National Center for Biotechnology Information. (n.d.). Current concepts in drug-induced mitochondrial toxicity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Toxic Effects of Penetrating Cations. Retrieved from [Link]

-

Battelle. (n.d.). Where is the Vinyl Chloride? Alternative Natural and Enhanced Degradation Pathways for Chlorinated Solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Occurrence, Degradation, and Effect of Polymer-Based Materials in the Environment. Retrieved from [Link]

-

University of Rochester Environmental Health & Safety. (n.d.). Formaldehyde Spill Protocol for Laboratory Personnel. Retrieved from [Link]

- Alberto, M. E., Lucas, M. F., Pavelka, M., & Russo, N. (2008). The degradation pathways in chloride medium of the third generation anticancer drug oxaliplatin. The journal of physical chemistry. B, 112(35), 10765–10768.

-

Eawag. (n.d.). Chlorobenzene Degradation Pathway. Retrieved from [Link]

Sources

- 1. 1926.62 - Lead | Occupational Safety and Health Administration [osha.gov]

- 2. 1910.1025 - Lead. | Occupational Safety and Health Administration [osha.gov]

- 3. Assessment of the in vivo genotoxicity of new lead compounds to treat sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interactions of trialkyllead compounds with rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. Neurobehavioral toxicology of the organoleads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drexel.edu [drexel.edu]

- 8. jk-sci.com [jk-sci.com]

- 9. Chlorotriphenylplumbane | C18H15ClPb | CID 223972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Bioaccumulation - Wikipedia [en.wikipedia.org]

- 11. LEAD AND LEAD COMPOUNDS: LEAD AND INORGANIC LEAD COMPOUNDS (Group 2B) ORGANOLEAD COMPOUNDS (Group 3) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. MOLECULAR MECHANISMS OF LEAD NEUROTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. osha.gov [osha.gov]

- 15. 1910.1025 App A - Substance Data Sheet for Occupational Exposure to Lead | Occupational Safety and Health Administration [osha.gov]

An In-depth Technical Guide to the Stability and Storage of Triphenyllead Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenyllead chloride ((C₆H₅)₃PbCl) is an organometallic compound that has seen use in organic synthesis. As with many organometallic reagents, particularly those containing heavy metals, a thorough understanding of its stability and appropriate storage conditions is paramount for ensuring experimental reproducibility, maintaining sample integrity, and, most importantly, guaranteeing laboratory safety. This guide provides a comprehensive overview of the chemical and physical properties of triphenyllead chloride, delves into the factors influencing its stability, and offers detailed protocols for its safe handling, storage, and purity assessment.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of triphenyllead chloride is essential for its proper handling and storage.

| Property | Value | Reference(s) |

| CAS Number | 1153-06-6 | [1][2][3] |

| Molecular Formula | C₁₈H₁₅ClPb | [2][3] |

| Molecular Weight | 473.97 g/mol | [2] |

| Appearance | White solid | [2] |

| Melting Point | 207 °C (literature) | [1][2] |

| Boiling Point | 434.9 °C at 760 mmHg | [2] |

| Flash Point | 216.8 °C | [2] |

| Vapor Pressure | 2.32 x 10⁻⁷ mmHg at 25 °C | [2] |

Stability and Degradation Pathways

The stability of triphenyllead chloride is influenced by several environmental factors. While some sources describe it as having "high stability," this is a relative term, and specific precautions are necessary to prevent its degradation.[2]

Photosensitivity

Triphenyllead chloride exhibits sensitivity to ultraviolet (UV) radiation. Exposure to UVB light has been shown to enhance its pro-oxidant activity, suggesting the formation of radical species. This photosensitivity underscores the critical need to protect the compound from light sources to prevent photochemical decomposition.

Thermal Stability

Hydrolytic Stability

Organometallic compounds, as a class, are often reactive with water. While specific kinetic data on the hydrolysis of triphenyllead chloride is scarce, it is known to be slightly water-soluble.[4] Reaction with water can potentially lead to the formation of toxic or flammable gases. Therefore, it is crucial to protect triphenyllead chloride from moisture.

Chemical Reactivity and Incompatibilities

Triphenyllead chloride, as an organometallic compound, is incompatible with several classes of reagents.

-

Acids and Bases: Organometallics are generally incompatible with both acids and bases.[4] Reactions with strong acids or bases should be avoided.

-

Oxidizing Agents: As good reducing agents, organometallics are incompatible with oxidizing agents.[4] Contact with strong oxidizers should be prevented to avoid potentially vigorous or explosive reactions.

-

Water: As mentioned, contact with water should be avoided to prevent hydrolysis and the potential generation of hazardous byproducts.[4]

Solubility Characteristics

Detailed quantitative solubility data for triphenyllead chloride in common organic solvents is not widely published. However, based on its chemical structure and the properties of similar compounds like triphenylmethyl chloride, it is expected to be soluble in a range of organic solvents.[5] It is advisable to perform small-scale solubility tests to determine the optimal solvent for a specific application.

Protocols for Purity Assessment

Ensuring the purity of triphenyllead chloride is crucial for the reliability of experimental results. Several analytical techniques can be employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is a suitable technique for assessing the purity of triphenyllead chloride.

Experimental Protocol:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water or a suitable buffer system.

-

Detection: UV detector set at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).

-

Sample Preparation: Prepare a standard solution of triphenyllead chloride of known concentration in a suitable solvent (e.g., acetonitrile). Prepare the sample to be analyzed at a similar concentration.

-

Analysis: Inject the standard and sample solutions into the HPLC system. The purity can be determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful, non-destructive technique for determining the absolute purity of a compound.

Experimental Protocol:

-

Internal Standard: Select a stable, non-reactive internal standard with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

-

Sample Preparation: Accurately weigh a precise amount of triphenyllead chloride and the internal standard into an NMR tube. Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., CDCl₃).

-

NMR Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis (e.g., sufficient relaxation delay).

-

Data Processing and Analysis: Integrate a well-resolved signal of triphenyllead chloride and a signal of the internal standard. The purity can be calculated using the following equation:

Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

Where:

-

I = integral area

-

N = number of protons for the integrated signal

-

MW = molecular weight

-

m = mass

-

P = purity of the internal standard

-

sample = triphenyllead chloride

-

IS = internal standard

-

Recommended Storage and Handling Procedures

Given its hazardous nature, strict adherence to proper storage and handling protocols is mandatory.

Storage Conditions

-

Container: Store in a tightly sealed, airtight container made of a non-reactive material such as amber glass or a suitable plastic.[6] The container should be clearly labeled with the chemical name, concentration, and all relevant hazard warnings.

-

Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.

-

Temperature: Store in a cool, dry, and well-ventilated area. Refrigeration may be advisable for long-term storage.[4]

-

Light: Protect from light by using an amber-colored container and storing it in a dark location.

-

Segregation: Store triphenyllead chloride segregated from incompatible materials such as acids, bases, and oxidizing agents.[7]

Handling Procedures

-

Personal Protective Equipment (PPE): Always handle triphenyllead chloride in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Dispensing: Use caution when dispensing the solid to avoid creating dust.

-

Spill Management: In case of a spill, avoid generating dust. Dampen the solid material with water and carefully transfer it to a sealed container for disposal.[4] The spill area should be thoroughly cleaned with soap and water.

-

Waste Disposal: Dispose of triphenyllead chloride and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[7]

Visualizations

Molecular Structure of Triphenyllead Chloride

Caption: Recommended workflow for the safe handling and storage of triphenyllead chloride.

Conclusion

Triphenyllead chloride is a useful but hazardous chemical that requires careful management. Its stability is compromised by exposure to light, heat, and moisture, and it is incompatible with acids, bases, and oxidizing agents. By adhering to the stringent storage and handling protocols outlined in this guide, and by regularly assessing its purity, researchers can ensure the integrity of their experiments and maintain a safe laboratory environment.

References

- Current time information in Toronto, CA. (n.d.). Google.

-

Triethyllead chloride | C6H15ClPb | CID 14019. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

Lead chloride, triphenyl-. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]

-

Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. (n.d.). Drexel University. Retrieved January 13, 2026, from [Link]

-

Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance. (2025, March 10). Justrite. Retrieved January 13, 2026, from [Link]

-

Triphenyllead chloride (C18H15ClPb). (n.d.). PubChemLite. Retrieved January 13, 2026, from [Link]

-

Chlorotriphenylplumbane | C18H15ClPb | CID 223972. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

- Preparation of organolead compounds. (1962). Google Patents.

-

Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Retrieved January 13, 2026, from [Link]

- Preparation of organolead compounds. (1962). Google Patents.

-

What methods are used to test the purity of organic compounds? (n.d.). TutorChase. Retrieved January 13, 2026, from [Link]

-

Chapter 6: Chemical Storage and Handling. (n.d.). Emergency Management and Safety. Retrieved January 13, 2026, from [Link]

-

Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Preprints.org. Retrieved January 13, 2026, from [Link]

-

Proper Handling and Storage of Chemicals. (2016, October 15). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Triphenyltin Chloride | C18H15ClSn | CID 12540. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

Triphenylmethyl chloride. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

-

Understanding Common Lab Solvents. (n.d.). CP Lab Safety. Retrieved January 13, 2026, from [Link]

-

Solvents and Polarity. (n.d.). University of Rochester Department of Chemistry. Retrieved January 13, 2026, from [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). American Chemical Society. Retrieved January 13, 2026, from [Link]

-

Common Organic Solvents. (n.d.). Scribd. Retrieved January 13, 2026, from [Link]

Sources

- 1. TRIPHENYLLEAD CHLORIDE | 1153-06-6 [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. Lead chloride, triphenyl- [webbook.nist.gov]

- 4. Triethyllead chloride | C6H15ClPb | CID 14019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Triphenylmethyl chloride - Wikipedia [en.wikipedia.org]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. drexel.edu [drexel.edu]

A Spectroscopic Guide to Triphenyllead Chloride: Characterization and Analysis

Introduction: The Analytical Imperative for an Organometallic Staple

Triphenyllead chloride, (C₆H₅)₃PbCl, is a cornerstone organometallic reagent and a member of the extensive family of organolead(IV) compounds. Its utility in synthetic chemistry is well-documented, often serving as a precursor for the formation of other triphenyllead derivatives.[1] However, the precise characterization of such compounds is paramount, not only for ensuring reaction success and purity but also for understanding the intricate electronic environment surrounding the heavy lead atom. The inherent toxicity of organolead compounds further necessitates rigorous analytical confirmation to ensure safe handling and containment.[2][3]

This technical guide provides an in-depth exploration of the key spectroscopic techniques used to characterize triphenyllead chloride: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond simple data reporting to explain the causality behind the observed spectral features, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science.

A Critical Note on Safety: All organolead compounds, including triphenyllead chloride, are highly toxic and pose significant environmental hazards.[3][4] They should be handled only by trained personnel in a well-ventilated chemical fume hood, with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[5] All waste must be disposed of as hazardous material according to institutional guidelines.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of triphenyllead chloride in solution. By analyzing the magnetic behavior of ¹H, ¹³C, and the metal nucleus ²⁰⁷Pb, we can construct a detailed map of the molecule's connectivity and electronic landscape.[6]

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms on the three phenyl rings.

-

Chemical Shifts (δ): The aromatic protons of the phenyl groups typically resonate in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm. This is due to the deshielding effect of the aromatic ring current. The protons ortho to the lead atom are often shifted further downfield compared to the meta and para protons due to the electron-withdrawing inductive effect of the electropositive lead center.

-

Splitting Patterns & Coupling Constants (J): The signals for the phenyl protons appear as complex multiplets. This complexity arises from spin-spin coupling between adjacent, non-equivalent protons (ortho, meta, and para).[7] The magnitude of the coupling constant, measured in Hertz (Hz), is independent of the spectrometer's magnetic field strength and provides crucial connectivity information.[8]

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

-

Chemical Shifts (δ): Four distinct signals are expected for the phenyl carbons:

-

Ipso-carbon (C-1): The carbon directly bonded to the lead atom. This signal is often broadened and shows the most significant chemical shift due to the direct influence of the heavy lead atom.

-

Ortho-carbons (C-2, C-6): The two carbons adjacent to the ipso-carbon.

-

Meta-carbons (C-3, C-5): The two carbons meta to the ipso-carbon.

-

Para-carbon (C-4): The carbon opposite the ipso-carbon. The specific chemical shifts are sensitive to the electron density at each position, which is modulated by the PbCl group.[9]

-

Lead-207 (²⁰⁷Pb) NMR Spectroscopy

Direct observation of the lead nucleus provides unparalleled insight into its immediate coordination environment.

-

Causality of Technique: ²⁰⁷Pb is a spin-½ nucleus with a natural abundance of 22.1%, making it readily observable by NMR.[10][11] Its most remarkable feature is an exceptionally wide chemical shift range—spanning over 11,000 ppm—which makes the ²⁰⁷Pb chemical shift an extremely sensitive probe of the electronic environment at the lead center.[10]

-

Interpretation: The chemical shift of triphenyllead chloride is influenced by the electronegativity of the attached chloride ligand and the nature of the phenyl groups. Any change in the coordination sphere, such as solvent interaction or ligand exchange, would result in a significant and easily detectable change in the ²⁰⁷Pb chemical shift.[12][13] This makes ²⁰⁷Pb NMR a powerful tool for studying reaction mechanisms and solution-state dynamics.[10]

Data Summary: NMR Spectroscopy

| Nucleus | Typical Chemical Shift (δ, ppm) | Key Features & Interpretation |

| ¹H | 7.0 - 8.0 | Complex multiplets for ortho, meta, and para protons. Downfield shift indicates deshielding by aromatic rings and the Pb atom.[6] |

| ¹³C | 128 - 151 | Four distinct signals expected for ipso, ortho, meta, and para carbons. The ipso-carbon directly attached to Pb is most shifted.[14] |

| ²⁰⁷Pb | Highly variable (-500 to -1500) | Extremely sensitive to the electronic environment and coordination at the lead center. A powerful probe for structural integrity.[10][15] |

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol ensures reproducibility and high-quality data.

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, THF-d₈) in which the compound is fully soluble. The choice of solvent can slightly influence chemical shifts.[16]

-

Sample Preparation: Accurately weigh approximately 5-10 mg of triphenyllead chloride and dissolve it in ~0.6 mL of the deuterated solvent in a clean, dry NMR tube.

-

Instrumentation:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity and optimal resolution.

-

-

Acquisition:

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

If available, configure the spectrometer for ²⁰⁷Pb acquisition, using an appropriate reference compound like tetramethyllead (Me₄Pb).[10]

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is an excellent technique for confirming the presence of the phenyl groups and provides information on the low-frequency metal-ligand bonds.[17]

Interpretation of Key Absorption Bands

The IR spectrum of triphenyllead chloride is dominated by the vibrations of the phenyl rings.

-

Aromatic C-H Stretch: A sharp absorption band appearing just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹) is characteristic of C-H bonds where the carbon is sp² hybridized, confirming the presence of the aromatic rings.[18]

-

Aromatic C=C Stretch: Multiple sharp bands in the 1400-1600 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the phenyl rings. Two characteristic peaks are often observed around 1480 cm⁻¹ and 1430 cm⁻¹.

-

C-H Bending: Strong absorptions in the fingerprint region (below 1000 cm⁻¹), particularly a strong band around 730-690 cm⁻¹, are indicative of C-H out-of-plane ("oop") bending for a monosubstituted benzene ring.[18]

-

Pb-C and Pb-Cl Vibrations: The vibrations involving the heavy lead atom occur at very low frequencies (far-IR region), typically below 400 cm⁻¹. The Pb-C stretch and Pb-Cl stretch are expected in this region but may not be observable on standard mid-IR spectrometers.

Data Summary: Infrared Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100 - 3050 | Medium-Weak | Aromatic C-H Stretch |

| ~1480 | Strong | Aromatic C=C Ring Stretch |

| ~1430 | Strong | Aromatic C=C Ring Stretch |

| 730 - 690 | Strong | C-H Out-of-Plane Bend (Monosubstituted Benzene)[18] |

| < 400 | - | Pb-C and Pb-Cl Stretch (Far-IR region)[19] |

| (Data interpreted from NIST Chemistry WebBook)[20] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, rapid, and efficient method for acquiring IR spectra of solid samples, requiring minimal sample preparation.[21][22]

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Take a background spectrum of the empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[23]

-

Sample Application: Place a small amount of solid triphenyllead chloride powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good optical contact.[23]

-

Sample Scan: Acquire the IR spectrum of the sample. The instrument software will automatically ratio the sample scan against the background to produce the final transmittance or absorbance spectrum.

-

Cleaning: After analysis, carefully remove the sample and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS): Confirming Molecular Weight and Composition

Mass spectrometry is an essential tool for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. For triphenyllead chloride, the isotopic distribution of both lead and chlorine provides a unique and definitive fingerprint.

Interpretation of the Mass Spectrum

-

Molecular Ion (M⁺): The molecular ion peak corresponds to the mass of the intact molecule. Electron Ionization (EI) is a common method for organometallics, which involves bombarding the molecule with high-energy electrons to create a radical cation.[24][25]

-

Isotopic Pattern: This is the most critical feature.

-

Lead (Pb): Lead has four stable isotopes: ²⁰⁴Pb (1.4%), ²⁰⁶Pb (24.1%), ²⁰⁷Pb (22.1%), and ²⁰⁸Pb (52.4%). This results in a characteristic cluster of peaks for any lead-containing fragment, with the ²⁰⁸Pb isotope peak being the most abundant.

-

Chlorine (Cl): Chlorine has two stable isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%), in an approximate 3:1 ratio.

-

Combined Pattern: The molecular ion region will show a complex cluster of peaks reflecting the combined isotopic abundances of both Pb and Cl. The most intense peak will correspond to the species containing the most abundant isotopes, [ (C₆H₅)₃ ²⁰⁸Pb ³⁵Cl ]⁺, but it will be accompanied by a rich pattern of other isotopologues. This pattern is a definitive confirmation of the elemental composition.[26]

-

-

Fragmentation: The bonds in organolead compounds are relatively weak.[25] Common fragmentation pathways observed in EI-MS include:

-

Loss of a Phenyl Radical (•C₆H₅): [M - 77]⁺, leading to the [(C₆H₅)₂PbCl]⁺ fragment.

-

Loss of a Chlorine Radical (•Cl): [M - 35/37]⁺, leading to the triphenyllead cation [(C₆H₅)₃Pb]⁺. This fragment is often very prominent.

-

Further fragmentation can involve sequential loss of phenyl groups.

-

Data Summary: Predicted Mass Spectrometry Fragments

| m/z (for ²⁰⁸Pb, ³⁵Cl) | Fragment Ion | Interpretation |

| 473 | [(C₆H₅)₃²⁰⁸Pb³⁵Cl]⁺ | Molecular Ion (M⁺). Will appear as a complex isotopic cluster. |

| 438 | [(C₆H₅)₃²⁰⁸Pb]⁺ | Loss of Chlorine radical (•Cl). A common and often stable fragment. |

| 396 | [(C₆H₅)₂²⁰⁸Pb³⁵Cl]⁺ | Loss of Phenyl radical (•C₆H₅). |

| 77 | [C₆H₅]⁺ | Phenyl cation. A common fragment in aromatic compounds. |

| (Note: m/z values are calculated for the most abundant isotopes. The actual spectrum will show clusters for each fragment reflecting all isotopic combinations.) |

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: The sample, dissolved in a volatile organic solvent, is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.[24]

-

Ionization: In the EI source, the gaseous sample molecules are bombarded with a beam of 70 eV electrons. This high energy is sufficient to eject an electron from the molecule, forming the molecular ion (M⁺•).[25]

-

Fragmentation: The excess energy imparted during ionization causes the energetically unstable molecular ion to fragment into smaller, charged ions and neutral radicals.

-

Analysis and Detection: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.

Conclusion

The comprehensive spectroscopic analysis of triphenyllead chloride provides an unambiguous structural confirmation. ¹H and ¹³C NMR define the organic phenyl scaffold, while the highly sensitive ²⁰⁷Pb NMR signal confirms the integrity of the metal's coordination sphere. IR spectroscopy offers rapid verification of the aromatic functional groups. Finally, mass spectrometry provides definitive proof of the molecular weight and elemental composition through its unique and characteristic isotopic pattern. Together, these techniques form a self-validating system, ensuring the identity, purity, and structural integrity of this important organometallic compound.

References

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

City University of New York. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

- Henderson, W., & McIndoe, J. S. (2005). Mass Spectrometry of Inorganic and Organometallic Compounds: Tools, Techniques, Tips. John Wiley & Sons.

-